molecular formula C19H16N2O3S3 B2694105 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide CAS No. 896353-62-1

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide

Cat. No. B2694105
CAS RN: 896353-62-1
M. Wt: 416.53
InChI Key: DOZQSUNTADILSI-VXPUYCOJSA-N
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Description

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H16N2O3S3 and its molecular weight is 416.53. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has shown potential in the development of class III antiarrhythmic agents. These compounds exhibit electrophysiological activity that can be compared to sematilide, a potent selective class III agent undergoing clinical trials, highlighting the significance of the 1H-imidazol-1-yl moiety as a viable replacement for the methylsulfonylamino group in producing class III electrophysiological activity (Morgan et al., 1990).

Antimalarial and Antiviral Potential

A study on antimalarial sulfonamides as COVID-19 drug candidates utilized computational calculations and molecular docking. This research explored the reactivity and antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential in addressing COVID-19 through their interactions with key protein targets. The synthesized compounds showed excellent antimalarial activity and satisfactory ADMET properties, indicating their promise as therapeutic agents (Fahim & Ismael, 2021).

Chemical Synthesis and Complexation

Research on thiadiazolobenzamide and its Ni and Pd complexes offers insights into chemical synthesis techniques and the creation of metal complexes. This study provided a methodological approach to obtaining a specific compound through reactions and characterized the resulting metal complexes, contributing to the field of coordination chemistry and offering potential for various industrial and research applications (Adhami et al., 2012).

Molecular Docking and Biological Activity

Investigations into novel sulfonamides with potential anticancer activity have utilized molecular docking studies to understand their interactions with biological targets. For instance, the design, synthesis, and evaluation of 3-methylthiazolo[3,2-a]benzimidazole-benzenesulfonamide conjugates as carbonic anhydrase inhibitors demonstrated significant potential for anticancer applications. These studies highlight the importance of structural modifications and molecular interactions in developing effective therapeutic agents (Alkhaldi et al., 2020).

properties

IUPAC Name

2-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-4-11-21-15-10-9-13(27(3,23)24)12-17(15)26-19(21)20-18(22)14-7-5-6-8-16(14)25-2/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZQSUNTADILSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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